2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Description

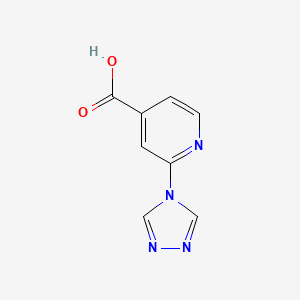

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-26-8 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features, combining the pharmacologically relevant 1,2,4-triazole moiety with the versatile isonicotinic acid scaffold. This document offers a step-by-step synthetic protocol, rooted in established chemical principles, and presents predicted analytical data for the definitive identification and characterization of the target compound. The information herein is intended to empower researchers, scientists, and drug development professionals in their exploration of this promising molecule and its potential applications.

Introduction: The Scientific Merit of this compound

The convergence of a 1,2,4-triazole ring and an isonicotinic acid framework within a single molecular entity, this compound (Molecular Formula: C8H6N4O2, Molecular Weight: 190.16 g/mol ), presents a compelling case for its synthesis and investigation. The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Concurrently, the isonicotinic acid moiety serves as a versatile building block in the design of coordination polymers and metal-organic frameworks (MOFs), attributed to its robust coordinating capabilities with various metal ions.

The strategic placement of the 1,2,4-triazol-4-yl group at the 2-position of the isonicotinic acid backbone is anticipated to yield a bifunctional ligand with unique electronic and steric properties. This substitution pattern may influence the compound's biological activity and its coordination behavior, opening avenues for the development of novel therapeutic agents and advanced materials. This guide, therefore, aims to provide a robust and scientifically-grounded pathway for the synthesis and comprehensive characterization of this intriguing molecule.

A Proposed Synthetic Pathway: From 2-Chloroisonicotinic Acid to the Target Molecule

While a direct, one-pot synthesis for this compound is not prominently documented, a logical and efficient multi-step synthesis can be proposed based on well-established organic transformations. The following pathway commences with the commercially available 2-chloroisonicotinic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The molecule's unique architecture, integrating the pharmacologically privileged 1,2,4-triazole scaffold with the versatile isonicotinic acid moiety, presents a compelling profile for drug development professionals and researchers. This document outlines detailed experimental protocols for the synthesis and characterization of its fundamental properties, including solubility, acidity constant (pKa), lipophilicity (logP), crystal structure, and thermal stability. By elucidating the causality behind experimental choices and grounding methodologies in established scientific principles, this guide serves as an authoritative resource for the comprehensive evaluation of this promising compound.

Introduction: Unveiling a Molecule of Dual Functionality

This compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) is a nitrogen-rich heterocyclic compound that stands at the intersection of medicinal chemistry and materials science.[1][2] Its structure is a deliberate amalgamation of two key functional components:

-

The 1,2,4-Triazole Ring: This five-membered heterocycle is a well-established pharmacophore, integral to a multitude of FDA-approved drugs.[1] Its prevalence in pharmaceuticals stems from its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[3][4] The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal, antibacterial, and anticancer agents.[3][5][6]

-

The Isonicotinic Acid Moiety: A derivative of pyridine, isonicotinic acid provides a carboxylic acid function at the 4-position, rendering the molecule acidic and enabling the formation of salts and co-crystals.[7][8] This group is crucial for modulating solubility and bioavailability. Furthermore, the pyridine nitrogen and the carboxylic oxygen atoms act as excellent coordination sites, making this moiety a versatile linker for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1]

The strategic combination of these two moieties in this compound results in a bifunctional molecule with significant potential. In drug development, it can be explored as a novel therapeutic agent or a key intermediate for more complex molecular designs. In materials science, it serves as a bifunctional organic ligand for creating advanced materials with applications in catalysis and gas storage.[1]

This guide provides a robust framework for the systematic investigation of its physicochemical properties, which are paramount to unlocking its full potential in any application.

Synthesis and Spectroscopic Characterization

A lucid understanding of a molecule's properties begins with its synthesis and structural confirmation. The synthesis of this compound can be approached through established methods for 1,2,4-triazole formation, often starting from readily available precursors like isonicotinic acid hydrazide.[1][9][10]

Synthetic Protocol

The following protocol outlines a common and effective route for the synthesis of the title compound. The causality behind this multi-step synthesis lies in the sequential formation of the necessary reactive intermediates to construct the triazole ring.

Step 1: Synthesis of Potassium dithiocarbazinate from Isonicotinic Acid Hydrazide

-

Dissolve isonicotinic acid hydrazide in ethanol.

-

Add a stoichiometric amount of carbon disulfide to the solution.

-

Introduce a solution of potassium hydroxide in ethanol dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate for 4-6 hours.

-

Monitor the reaction for the evolution of hydrogen sulfide gas (ceases upon completion).

-

Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield the triazole-thiol intermediate.

Step 3: Desulfurization to this compound

-

Oxidative desulfurization of the triazole-thiol can be achieved using various reagents such as nitric acid or hydrogen peroxide.

-

Carefully add the oxidizing agent to a suspension of the triazole-thiol in an appropriate solvent.

-

Control the reaction temperature to prevent side reactions.

-

After the reaction is complete, neutralize the solution to precipitate the final product.

-

Filter, wash thoroughly with water, and purify by recrystallization.

Sources

- 1. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-(4H-1,2,4-Triazol-4-yl)isonicotinamide | C8H7N5O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. tsijournals.com [tsijournals.com]

- 8. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While an experimentally determined single-crystal X-ray structure has not been reported in the literature to date, this document synthesizes available information to offer a detailed protocol for its synthesis, spectroscopic characterization, and a theoretically grounded prediction of its crystal structure and intermolecular interactions. By analyzing the structural motifs of its constituent pharmacophores—the 1,2,4-triazole ring and the isonicotinic acid moiety—and drawing comparisons with structurally related compounds, we provide valuable insights for researchers working with this versatile molecule.

Introduction: A Molecule of Bivalent Potential

This compound is a nitrogen-rich heterocyclic compound that stands at the intersection of pharmaceutical sciences and materials engineering. Its molecular architecture is a deliberate fusion of two key functional units: the 1,2,4-triazole ring and the isonicotinic acid scaffold. This unique combination endows the molecule with a dual character, making it a compelling candidate for a range of applications.

The 1,2,4-triazole core is a well-established "privileged scaffold" in medicinal chemistry.[1] This five-membered heterocycle is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a variety of interactions with biological receptors through its hydrogen bonding capacity, dipole character, and rigidity.[2] Its presence is integral to a multitude of FDA-approved drugs, particularly in the realm of antifungal agents where it effectively inhibits fungal cytochrome P450-dependent enzymes.[1][2]

Concurrently, the isonicotinic acid moiety provides a robust platform for the construction of supramolecular assemblies. As a derivative of pyridine, the nitrogen atom and the carboxylic acid group offer multiple coordination sites for metal ions, making this compound an excellent bifunctional organic ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have potential applications in catalysis, gas storage, and chemical sensing.

This guide will first detail the synthetic route to this compound, followed by its spectroscopic characterization. The core of this document will then present a detailed analysis of its predicted crystal structure, focusing on the likely intermolecular interactions that govern its solid-state packing.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through established methods for the formation of 1,2,4-triazole rings, often starting from derivatives of isonicotinic acid. A common and effective precursor is isonicotinic acid hydrazide.[3][4]

Experimental Protocol: A Proposed Synthetic Pathway

The following protocol outlines a logical and experimentally validated approach for the synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Caption: Proposed synthetic workflow for this compound.

Step 1: Formation of the Formylhydrazide Intermediate

-

Procedure: Isonicotinic acid hydrazide is reacted with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated under reflux for several hours.

-

Rationale: DMF-DMA serves as a formylating agent. The initial reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of DMF-DMA, leading to the formation of a formylhydrazide intermediate. This step effectively introduces the necessary carbon atom for the subsequent cyclization into the triazole ring.

Step 2: Cyclization to the 1,2,4-Triazole Ring

-

Procedure: After cooling the reaction mixture from Step 1, hydrazine hydrate is added, and the mixture is again heated under reflux.

-

Rationale: The addition of a second hydrazine molecule initiates an intramolecular cyclization. This process, followed by the elimination of dimethylamine and water, results in the formation of the stable 1,2,4-triazole ring. The isonicotinic acid moiety remains attached to the N4 position of the triazole.

Step 3: Purification

-

Procedure: The crude product is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.

-

Rationale: Recrystallization from a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is a standard method for purifying solid organic compounds.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the two protons on the triazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the pyridine and triazole rings, as well as the carboxyl carbon.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected around 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₈H₆N₄O₂, MW: 190.16 g/mol ).[5]

The Crystal Structure: A Predictive Analysis

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been published. However, based on the known crystal structures of analogous compounds and the fundamental principles of intermolecular interactions, a robust model of its solid-state architecture can be proposed.

Molecular Geometry

The molecule is expected to be largely planar. The 1,2,4-triazole ring itself is aromatic and planar.[6] In structurally related compounds, such as 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, the dihedral angle between the triazole and the adjacent six-membered heterocyclic ring is very small (2.9°), indicating a nearly coplanar arrangement. A similar planarity would be anticipated for the title compound, with some potential for slight twisting between the pyridine and triazole rings.

Caption: Schematic representation of the molecular structure.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound will be dominated by a network of hydrogen bonds. The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and multiple nitrogen atoms in the heterocyclic rings (hydrogen bond acceptors) provides the framework for a robust and intricate hydrogen-bonding network.

Key Predicted Interactions:

-

Carboxylic Acid Dimerization: Carboxylic acids frequently form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This is a highly probable and energetically favorable interaction.

-

O-H···N Hydrogen Bonding: The carboxylic acid proton can also form a strong hydrogen bond with one of the nitrogen atoms of either the triazole or pyridine rings of a neighboring molecule. Studies on a related compound, 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, have shown that polymorphism can arise from the competition between a triazole nitrogen and a pyridine nitrogen acting as the hydrogen bond acceptor for the carboxylic acid proton.[3]

-

C-H···N and C-H···O Interactions: Weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H donors and the nitrogen or oxygen acceptors are also expected to play a significant role in stabilizing the overall crystal packing.

-

π-π Stacking: The planar, aromatic nature of both the pyridine and triazole rings suggests that π-π stacking interactions between parallel-displaced rings of adjacent molecules will likely contribute to the cohesive energy of the crystal lattice.

Caption: Predicted key intermolecular interactions in the crystal lattice.

Expected Crystallographic Data

While precise unit cell parameters cannot be determined without experimental data, a summary of the type of data that would be obtained from a single-crystal X-ray diffraction experiment is presented in the table below. This serves as a template for what researchers should expect to report upon successful crystallization.

| Crystallographic Parameter | Expected Information |

| Chemical Formula | C₈H₆N₄O₂ |

| Formula Weight | 190.16 |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined (Å, °) |

| Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (ρ) | To be determined (g/cm³) |

| Key Bond Lengths & Angles | To be determined (Å, °) |

| Hydrogen Bond Geometries | Donor-H, H···Acceptor, Donor···Acceptor distances and angles |

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable building block in several areas:

-

Antimicrobial Drug Discovery: The presence of the 1,2,4-triazole moiety suggests its potential as a scaffold for the development of new antifungal and antibacterial agents.[3]

-

Coordination Chemistry: As a versatile ligand, it can be used to synthesize novel metal-organic frameworks (MOFs) with tailored properties for applications such as gas separation, storage, and heterogeneous catalysis.[1]

-

Development of Anticancer Agents: Various derivatives of 1,2,4-triazole have been investigated for their anticancer properties, suggesting that this compound could serve as a starting point for the design of new therapeutic agents.

Conclusion

This compound is a compound with significant untapped potential. While the absence of an experimentally determined crystal structure presents a current knowledge gap, this guide has provided a robust framework for its synthesis, characterization, and a detailed, theoretically-backed prediction of its solid-state structure. The anticipated network of strong hydrogen bonds and potential for π-π stacking interactions suggests a stable and well-ordered crystalline material. It is hoped that the protocols and predictive analyses presented herein will facilitate further research into this promising molecule, ultimately leading to the experimental elucidation of its crystal structure and the realization of its potential in both medicine and materials science.

References

-

2-(4H-1,2,4-Triazol-4-yl)pyrimidine - NIH. Available at: [Link]

-

Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed. Available at: [Link]

-

2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism - PubMed. Available at: [Link]

-

Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative - Asian Journal of Chemistry. Available at: [Link]

-

ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities - ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]

-

Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - ResearchGate. Available at: [Link]

-

N-(4H-1,2,4-Triazol-4-yl)isonicotinamide | C8H7N5O | MD Topology | NMR - ATB. Available at: [Link]

-

Isonicotinic acid - Wikipedia. Available at: [Link]

-

Search - Access Structures - CCDC. Available at: [Link]

-

1,2,4-Triazole - Wikipedia. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. DSpace [repository.kaust.edu.sa]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic analysis (NMR, IR, MS) of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid"

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural elucidation of this compound. As a molecule incorporating two key heterocyclic pharmacophores—a 1,2,4-triazole ring and a pyridine-4-carboxylic acid (isonicotinic acid) moiety—a multi-faceted spectroscopic approach is essential for unambiguous characterization.[1][2] This document is intended for researchers and professionals in chemical synthesis and drug development, offering insights into the causality behind experimental choices and a self-validating framework for analysis.

Molecular Structure and Analytical Rationale

The target molecule, this compound, possesses distinct functional groups that yield characteristic spectroscopic signatures. The analytical strategy detailed herein leverages Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional group vibrations, and Mass Spectrometry (MS) to determine the molecular mass and fragmentation pattern. Integrating these techniques provides a robust, cross-validated structural confirmation.

Caption: Annotated structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of the molecule. Due to the presence of an acidic carboxylic acid proton and nitrogen heterocycles, the choice of solvent is critical.

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid and potential N-H protons, allowing for their observation in the ¹H NMR spectrum.[3] Furthermore, its high polarity ensures the dissolution of the zwitterionic character of the molecule. In contrast, solvents like CDCl₃ might not fully dissolve the compound, and protic solvents like D₂O would cause the immediate exchange and disappearance of the acidic proton signal.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings. The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group will shift these aromatic protons downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid appears as a very broad signal at a significant downfield shift, which will disappear upon a D₂O shake.[1] |

| ~9.0 - 9.2 | Singlet | 2H | H3', H5' (Triazole) | The two equivalent protons on the 4H-1,2,4-triazole ring are in a highly electron-deficient environment, resulting in a sharp singlet in the far downfield region.[1] |

| ~8.8 - 8.9 | Doublet | 1H | H6 (Pyridine) | This proton is ortho to the pyridine nitrogen, causing significant deshielding. It will appear as a doublet due to coupling with H5. |

| ~8.2 - 8.3 | Doublet of Doublets | 1H | H5 (Pyridine) | This proton is coupled to both H6 and H3, resulting in a doublet of doublets. |

| ~7.9 - 8.0 | Doublet | 1H | H3 (Pyridine) | This proton is ortho to the triazole substituent and will be coupled to H5. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the proton data, confirming the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.5 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is characteristically found in this region. |

| ~150-155 | C2, C6 (Pyridine) | These carbons are directly attached to the electronegative nitrogen and/or the triazole substituent, leading to a downfield shift. |

| ~145.0 | C3', C5' (Triazole) | Carbons within the electron-deficient triazole ring appear at a significant downfield shift.[4] |

| ~140.0 | C4 (Pyridine) | The carbon bearing the carboxylic acid group. |

| ~120-125 | C3, C5 (Pyridine) | The remaining CH carbons of the pyridine ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.05% TMS as an internal standard) to the NMR tube.

-

Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C{¹H} NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans.

-

-

Confirmation (D₂O Exchange): After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the disappearance of the carboxylic acid proton signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The hydrogen-bonded O-H stretch of a carboxylic acid dimer is characteristically very broad and strong. |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is typically a very strong and sharp absorption. |

| ~1550-1610 | Medium-Strong | C=N and C=C stretches | Aromatic ring stretching vibrations from both the pyridine and triazole rings.[5] |

| ~3100-3150 | Medium-Weak | Aromatic C-H stretch | C-H stretching vibrations from the heterocyclic rings.[5] |

| ~1400-1450 | Medium | N=N stretch (Triazole) | Characteristic stretching vibration for the triazole ring system.[6] |

| ~1200-1300 | Strong | C-O stretch and O-H bend | Coupled vibrations associated with the carboxylic acid group. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways, further confirming its structure.

Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the most suitable technique. The molecule contains multiple basic nitrogen atoms (on the pyridine and triazole rings) that can be readily protonated to form a stable [M+H]⁺ ion.[7][8] This "soft" ionization technique minimizes premature fragmentation, ensuring the molecular ion is the base peak. Electron Ionization (EI) would likely cause extensive and complex fragmentation of the heterocyclic rings, making interpretation difficult.[9]

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: The calculated monoisotopic mass of C₈H₆N₄O₂ is 190.05. The primary ion observed in the ESI+ spectrum will be the protonated molecule, [M+H]⁺, at m/z 191.06 .

-

Key Fragmentation Pathways: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information. Key expected fragments include:

-

Loss of H₂O (m/z 173.05): [M+H - H₂O]⁺, a common loss from protonated carboxylic acids.

-

Loss of CO₂ (m/z 147.07): [M+H - CO₂]⁺, decarboxylation is a characteristic fragmentation of aromatic carboxylic acids.[10]

-

Cleavage of the Triazole Ring: The 1,2,4-triazole ring can undergo cleavage, often involving the loss of HCN or N₂.[9][11] This can lead to fragments corresponding to the isonicotinic acid moiety.

-

Experimental Protocol: LC-MS (ESI+) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

-

LC Method (for sample introduction):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas (N₂): Flow rate of 8-10 L/min at a temperature of 300-350 °C.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Identify the m/z value for the [M+H]⁺ ion and compare it with the calculated mass. If MS/MS data is acquired, propose fragmentation pathways consistent with the expected structure.

Integrated Spectroscopic Workflow

Caption: Workflow for integrated structural elucidation.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR in DMSO-d₆ provide a definitive map of the C-H framework. FTIR confirms the presence of critical carboxylic acid and heterocyclic functional groups. High-resolution ESI-MS validates the molecular formula and weight. By following the detailed protocols and interpretative guidelines presented, researchers can confidently and accurately characterize this and structurally related compounds.

References

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]

-

FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... ResearchGate. Available at: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

[Ultraviolet absorption spectra of isonicotinic acid hydrazide and its derivatives]. PubMed. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link]

-

13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Available at: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

-

structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

-

ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Zaporozhye Medical Journal. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

A Methodological and Predictive Guide to the Thermal Stability of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. While direct experimental data for this specific compound is not extensively published, this paper establishes a robust analytical approach based on the known thermal behaviors of its constituent moieties: the 1,2,4-triazole ring and the isonicotinic acid backbone. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and offer insights into interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the thermal properties of this and structurally related heterocyclic compounds, a critical step in assessing their viability for pharmaceutical and materials science applications.

Introduction and Scientific Context

This compound is a bifunctional organic ligand featuring two key pharmacophores: a 1,2,4-triazole ring and an isonicotinic acid moiety.[1] The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents known for their antimicrobial, antifungal, and anticancer activities.[2][3][4] Simultaneously, the isonicotinic acid portion provides coordination sites (nitrogen and oxygen donors), making the molecule an excellent linker for creating advanced materials like Metal-Organic Frameworks (MOFs).[1]

The thermal stability of such a compound is a paramount parameter. In drug development, it dictates storage conditions, shelf-life, and compatibility with formulation processes like milling and melt extrusion. For materials science, it defines the operational temperature limits of any resulting polymers or frameworks. This guide provides the necessary theoretical grounding and practical methodologies to comprehensively assess these critical thermal characteristics.

Molecular Architecture and Predicted Thermal Behavior

The thermal decomposition profile of this compound is governed by the intrinsic stabilities of its components and the bond connecting them.

Caption: Molecular structure of this compound.

-

1,2,4-Triazole Moiety: As nitrogen-rich heterocycles, triazoles generally exhibit high thermal stability due to the energy required to break the multiple N-N and C-N bonds within the ring.[5] The decomposition of the triazole ring itself is often a high-energy event. The presence of substituents can significantly alter this stability.[5][6]

-

Isonicotinic Acid Moiety: The thermal behavior of isonicotinic acid and its derivatives can be complex. Studies on isonicotinic acid itself show that it can undergo sublimation at temperatures between 187 °C and 277 °C rather than a distinct melting event.[7] A primary decomposition pathway for the carboxylic acid group is decarboxylation (loss of CO₂), which would be a key initial step to monitor.

-

Predicted Decomposition Pathway: The thermal degradation is likely to initiate at the molecule's weakest points. Potential initial steps include:

-

Decarboxylation: Loss of the -COOH group as CO₂ from the isonicotinic acid ring. This is a common decomposition route for carboxylic acids.

-

Inter-ring Bond Cleavage: Scission of the C-N bond connecting the pyridine ring to the triazole ring.

-

Triazole Ring Opening: A higher-energy process involving the cleavage of the N-N bond within the triazole ring.[8][9]

-

The analysis of evolved gases using techniques like TG-FTIR would be essential to confirm which of these pathways predominates.[5][6]

Core Experimental Protocols

To experimentally determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. These techniques provide complementary information about mass loss and energetic transitions, respectively.[2][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition profile.[10]

Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) as per manufacturer guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of the dried, powdered sample into a clean, tared ceramic or platinum crucible. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or Argon) at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[10]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely spaced events, while faster rates can shift decomposition to higher temperatures.[10][11]

-

-

Data Acquisition: Record the mass loss (%) as a function of temperature (°C).

-

Data Analysis:

-

Determine the onset decomposition temperature (T_onset) , defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

-

Identify the temperatures of maximum decomposition rates from the derivative thermogravimetric (DTG) curve peaks.

-

Quantify the percentage of mass loss at each distinct decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions and thermal events.[12]

Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard with a known melting point and enthalpy of fusion (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-4 mg of the dried, powdered sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation or early decomposition, which would interfere with the heat flow measurement. This is particularly important given the known sublimation potential of isonicotinic acid.[7]

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a point beyond its final decomposition (as determined by TGA), typically at a heating rate of 10 °C/min.[13]

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).

-

Data Analysis:

-

Identify endothermic peaks , which may correspond to melting, solid-solid phase transitions, or sublimation.

-

Identify exothermic peaks , which indicate energy-releasing events like crystallization or decomposition.

-

Determine the melting point (T_m) from the onset or peak of the melting endotherm.

-

Caption: Experimental workflow for comprehensive thermal analysis.

Predictive Data Summary and Interpretation

While specific data for the title compound is pending experimental verification, we can compile expected values based on structurally similar compounds reported in the literature to provide a predictive baseline.

Table 1: Predicted Thermal Properties and Comparative Data

| Parameter | Predicted Value for Target Compound | Comparative Compound | Reported Value | Reference |

| Melting Point (T_m) | ~170 - 200 °C | Isonicotinic Acid Dihydrazide | 170 - 174 °C | [10] |

| Onset Decomposition (T_onset) | > 200 °C | Isonicotinic Acid Dihydrazide | ~200 °C | [10] |

| Decomposition Profile | Likely multi-step | Various 1,2,4-Triazole Derivatives | Often show one or two-step degradation | [2][6] |

Interpretation:

-

A melting point (endotherm in DSC) occurring before significant mass loss in TGA would indicate that the compound melts before it decomposes.

-

If the onset of mass loss in TGA coincides with a sharp endotherm or exotherm in DSC, it suggests that melting and decomposition occur simultaneously or that the decomposition process is highly energetic.

-

The presence of the stable 1,2,4-triazole ring suggests that the final decomposition temperature may be quite high, but the initial decomposition will likely be dictated by the weaker carboxylic acid group or the inter-ring linkage. A significant mass loss step corresponding to the loss of CO₂ (approx. 23% of the total mass of 190.16 g/mol ) would strongly support decarboxylation as an initial degradation step.

Conclusion

The thermal stability of this compound can be thoroughly and reliably characterized through a combined TGA and DSC approach. Based on the known properties of its 1,2,4-triazole and isonicotinic acid components, the compound is predicted to exhibit relatively good thermal stability, with decomposition likely initiating above 200 °C. The primary initial degradation pathway is hypothesized to be decarboxylation. The detailed protocols and interpretive framework provided in this guide offer a self-validating system for researchers to generate robust and reliable data, enabling informed decisions in the fields of pharmaceutical development and materials engineering.

References

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

-

Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. ResearchGate. [Link]

-

Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. PubMed Central. [Link]

-

Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

-

Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

-

Enthalpy of Phase Transition of Isonicotinic Acid. ResearchGate. [Link]

-

Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]

-

Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

4 Initial decomposition pathways of 1H-1,2,4-triazole and... ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. ACS Applied Materials & Interfaces. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum Chemical Calculations for 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid: A Computational Drug Design Perspective

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid. This molecule, a conjugate of two pharmacologically significant moieties, presents a compelling case for in-silico analysis in the early stages of drug discovery and materials science. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) as it applies to this system, outline a robust computational workflow from geometry optimization to the prediction of spectroscopic properties, and provide insights into the interpretation of the resulting data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of novel heterocyclic compounds.

Introduction: The Scientific Rationale

The molecule this compound (CAS: 890095-26-8, Molecular Formula: C₈H₆N₄O₂) is a fascinating subject for computational investigation due to the combination of a 1,2,4-triazole ring and an isonicotinic acid backbone.[1][2] The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities.[1] Isonicotinic acid and its derivatives are also crucial in medicinal chemistry, most notably as a cornerstone of antitubercular therapies.[3] The conjugation of these two fragments suggests a molecule with a rich electronic landscape and multiple sites for potential intermolecular interactions, making it a prime candidate for applications in drug design and as a ligand in coordination chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine such molecules at the sub-atomic level.[4][5][6] By solving the Schrödinger equation in an approximate yet highly accurate manner, we can predict a wealth of molecular properties before the molecule is even synthesized, or to rationalize experimentally observed behavior. This in-silico approach is a cornerstone of modern computer-aided drug design (CADD), enabling the prioritization of lead compounds, the optimization of their properties, and a deeper understanding of their potential mechanism of action.[7]

This guide will provide a step-by-step methodology for the quantum chemical analysis of this compound, focusing on the practical application and interpretation of these powerful computational tools.

Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and other properties of a molecule based on its electron density, ρ(r), rather than the full many-electron wavefunction. This approach significantly reduces the computational overhead while still capturing the effects of electron correlation, which are crucial for accurate predictions.

The choice of the functional and basis set is a critical decision in any DFT calculation. For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional is a well-established and robust choice, providing reliable results for a wide range of properties. The 6-311++G(d,p) basis set is recommended for this system as it provides a good description of the electron distribution, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions.

The Computational Workflow: A Step-by-Step Guide

A typical computational workflow for the quantum chemical analysis of a novel molecule like this compound can be broken down into several key steps.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Generation

The first step is to generate a 3D structure of this compound. This can be done using any standard molecular building software. The IUPAC name, 2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxylic acid, provides the necessary connectivity information.[1] A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is advisable to obtain a reasonable starting structure for the more computationally intensive DFT calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Protocol for Geometry Optimization:

-

Input: The 3D structure of this compound.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: Geometry Optimization.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.

-

Prediction of the Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's vibrational spectra.

It is important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the theoretical method.[8] Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.[9][10][11] For the B3LYP/6-311++G(d,p) level of theory, a scaling factor in the range of 0.96-0.98 is often recommended for frequencies above 1000 cm⁻¹, while a different factor may be applied to the lower frequency region.[12]

Step 3: Calculation of Electronic Properties

With the optimized geometry, a host of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

3.3.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[14] A smaller gap generally implies higher reactivity. For drug-like molecules, an optimal HOMO-LUMO gap is often sought to balance stability with the desired reactivity for binding to a biological target.[15][16]

Table 1: Key Electronic Property Descriptors

| Parameter | Formula | Interpretation | Relevance in Drug Design |

| HOMO Energy (E_HOMO) | - | Electron-donating ability | Interaction with electron-deficient sites on a receptor |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability | Interaction with electron-rich sites on a receptor |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability | Tuning reactivity for optimal target binding and minimizing off-target effects |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron | Related to metabolic stability and antioxidant properties |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | Propensity to undergo reduction |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | A measure of molecular stability |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons | Influences the nature of intermolecular interactions |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character | Predicts the propensity to react with nucleophiles |

3.3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule.[17][18] It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding non-covalent interactions, particularly drug-receptor binding.[19][20] The MEP is typically visualized by mapping it onto the molecule's electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are attractive to electrophiles (e.g., lone pairs on nitrogen and oxygen atoms), while regions of positive potential (typically colored in shades of blue) indicate areas that are attractive to nucleophiles (e.g., hydrogen atoms attached to electronegative atoms).

Caption: Interpreting a Molecular Electrostatic Potential map.

For this compound, we would expect to see negative MEP regions around the nitrogen atoms of the triazole and pyridine rings, as well as the oxygen atoms of the carboxylic acid group. Positive MEP regions would be anticipated around the hydrogen atom of the carboxylic acid and the C-H protons of the aromatic rings.

Step 4: Prediction of Spectroscopic Properties

Quantum chemical calculations can provide valuable predictions of various spectroscopic properties, which can be used to aid in the characterization of a newly synthesized compound or to interpret existing experimental data.

3.4.1. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts.[21][22][23] By calculating the magnetic shielding tensors for each nucleus in the molecule, we can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Protocol for NMR Chemical Shift Calculation:

-

Input: The optimized geometry of this compound.

-

Method: GIAO.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: NMR Chemical Shift Calculation.

-

Reference: Tetramethylsilane (TMS) should also be calculated at the same level of theory to be used as a reference for calculating the chemical shifts.

Data Interpretation and Application in Drug Discovery

The data generated from these quantum chemical calculations can be synthesized to build a comprehensive profile of this compound.

-

Reactivity and Stability: The HOMO-LUMO gap and other reactivity descriptors will provide insights into the molecule's stability and its propensity to participate in chemical reactions. This is crucial for understanding potential metabolic pathways and for designing molecules with appropriate stability for a therapeutic application.

-

Drug-Receptor Interactions: The MEP map is a powerful tool for predicting how the molecule might interact with a biological target. By identifying the electron-rich and electron-deficient regions, we can hypothesize about potential hydrogen bonding and other electrostatic interactions that could contribute to binding affinity. This information can guide the design of analogues with improved binding properties.

-

Spectroscopic Characterization: The predicted IR, Raman, and NMR spectra can be used as a "fingerprint" for the molecule. If the compound is synthesized, these theoretical spectra can be compared with experimental data to confirm its identity and structure.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed protocols and leveraging the interpretive frameworks provided, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of this promising molecule. The integration of such in-silico techniques into the drug discovery and materials science pipelines is essential for accelerating innovation and reducing the time and cost associated with experimental research.

References

-

Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202.

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.

-

Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. OUCI.

-

CCCBDB Vibrational frequency scaling factors. NIST.

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central (PMC) - NIH.

-

Vibrational Frequencies - Technical Considerations. University of Rostock.

-

10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

-

The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE.

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage.

-

Application of molecular electrostatic potentials in drug design. ResearchGate.

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.

-

Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. MDPI.

-

Overview of typical CADD workflow. ResearchGate.

-

Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings.

-

Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab.

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

-

Harmonic Scale Factors of Fundamental Transitions for Dispersion‐corrected Quantum Chemical Methods. PubMed Central (PMC) - NIH.

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

-

View of Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings.

-

This compound. Benchchem.

-

Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. ResearchGate.

-

Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire.

-

HOMO and LUMO. Wikipedia.

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.

-

How to choose/determine scaling factors for calculated vibrational frequencies so as to get closer with the experimental IR?. ResearchGate.

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

-

Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory. ResearchGate.

-

Uncertainties in Scaling Factors for ab Initio Vibrational Frequencies. ACS Publications.

-

This compound/CAS:890095-26-8. HXCHEM.

-

2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxylic acid. ChemNet.

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central (PMC) - NIH.

-

Conformational analysis and DFT investigations of two triazole derivatives and its halogenated substitution by using spectroscopy, AIM and Molecular docking. Semantic Scholar.

-

2-(4H-1,2,4-Triazol-4-yl)nicotinic acid. Santa Cruz Biotechnology.

-

Isonicotinic acid. Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 890095-26-8 2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxylic acid 2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxylic acid - CAS Database [chemnet.com]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. dockdynamics.com [dockdynamics.com]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

- 9. CCCBDB Vibrational frequency scaling factors [cccbdb.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Harmonic Scale Factors of Fundamental Transitions for Dispersion‐corrected Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Systematic investigation of DFT-GIAO <sup>15</sup>N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to s… [ouci.dntb.gov.ua]

- 23. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

An In-depth Technical Guide to the Isomers of 2-(4H-1,2,4-triazol-4-yl)isonicotinic Acid

This guide provides a comprehensive technical overview of the isomers of 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomerism in Drug Discovery and Materials Science

This compound is a heterocyclic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) moiety linked to a 1,2,4-triazole ring. The precise arrangement of these two rings, and the point of attachment on each, gives rise to a fascinating array of isomers. Each isomer, with its unique three-dimensional structure and electronic distribution, can exhibit profoundly different biological activities, pharmacokinetic profiles, and material properties. Understanding the synthesis, characterization, and distinct properties of these isomers is therefore paramount for their effective application.

This guide will focus on the key positional isomers of this compound, providing a detailed exploration of their synthesis, a robust framework for their analytical differentiation, and insights into the causality behind the observed chemical behaviors.

Defining the Isomeric Landscape

The primary isomers of this compound arise from two main sources of positional isomerism:

-

Substitution on the Pyridine Ring: The triazole substituent can be located at different positions on the isonicotinic acid scaffold.

-

Point of Attachment on the Triazole Ring: The isonicotinic acid moiety can be attached to different nitrogen atoms of the 1,2,4-triazole ring.

Based on these considerations, this guide will focus on three representative and highly relevant isomers:

-

Isomer 1 (The Target Compound): this compound

-

Isomer 2 (Pyridine Regioisomer): 3-(4H-1,2,4-triazol-4-yl)isonicotinic acid

-

Isomer 3 (Triazole Regioisomer): 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid

A foundational understanding of the synthetic pathways to these distinct molecules is the first step in their systematic investigation.

Synthesis of Isomers: A Strategic Approach to Regiocontrol

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure the desired regioselectivity. The following protocols are designed to be self-validating, with the rationale for each step clearly articulated.

General Synthetic Workflow

The synthesis of triazolyl-substituted pyridines often involves the construction of the triazole ring from a pyridine-containing precursor or the coupling of a pre-formed triazole with a pyridine derivative.

Caption: General synthetic strategies for triazolyl-pyridine isomers.

Protocol 1: Synthesis of this compound (Isomer 1)

The synthesis of the target compound can be achieved through the reaction of 2-chloro-isonicotinic acid with 4-amino-1,2,4-triazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-isonicotinic acid (1 mmol), 4-amino-1,2,4-triazole (1.2 mmol), and a suitable base such as potassium carbonate (2.5 mmol) in a polar aprotic solvent like dimethylformamide (DMF, 10 mL).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality: The nucleophilic aromatic substitution of the chlorine atom on the pyridine ring by the amino group of 4-amino-1,2,4-triazole is the key transformation. The use of a high-boiling polar aprotic solvent facilitates the reaction, and the base is essential to neutralize the HCl generated during the reaction.

Protocol 2: Synthesis of 3-(4H-1,2,4-triazol-4-yl)isonicotinic Acid (Isomer 2)

The synthesis of this pyridine regioisomer follows a similar strategy to Protocol 1, but with a different starting material.

Experimental Protocol:

-

Reaction Setup: Combine 3-chloro-isonicotinic acid (1 mmol), 4-amino-1,2,4-triazole (1.2 mmol), and potassium carbonate (2.5 mmol) in DMF (10 mL).

-

Reaction Conditions: Heat the mixture to 120-140 °C for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality: The change in the starting material from 2-chloro to 3-chloro-isonicotinic acid directs the substitution to the 3-position of the pyridine ring, leading to the formation of the desired regioisomer.

Protocol 3: Synthesis of 2-(1H-1,2,4-triazol-1-yl)isonicotinic Acid (Isomer 3)

The synthesis of this triazole regioisomer can be achieved by reacting 2-chloro-isonicotinic acid with 1H-1,2,4-triazole. The regioselectivity of this reaction can be influenced by the reaction conditions.

Experimental Protocol:

-

Reaction Setup: In a sealed tube, combine 2-chloro-isonicotinic acid (1 mmol), 1H-1,2,4-triazole (1.5 mmol), and a copper catalyst such as copper(I) iodide (0.1 mmol) with a ligand like N,N'-dimethylethylenediamine (0.2 mmol) and a base like potassium carbonate (2 mmol) in a solvent such as dioxane (5 mL).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C for 24-48 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality: The use of a copper-catalyzed cross-coupling reaction is often necessary to achieve N-arylation of the triazole ring. The choice of catalyst, ligand, base, and solvent can influence the regioselectivity of the N-substitution on the triazole ring.

Characterization and Differentiation of Isomers: A Multi-faceted Analytical Approach

The unambiguous identification of each isomer is critical and relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these isomers due to the sensitivity of chemical shifts and coupling constants to the electronic environment of the nuclei.

¹H NMR Spectroscopy:

-

Pyridine Ring Protons: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly diagnostic. For 2-substituted isonicotinic acids, the remaining protons will exhibit a different splitting pattern compared to 3-substituted isomers.

-

Triazole Ring Protons: The chemical shift of the proton on the 1,2,4-triazole ring can also provide valuable information. In 1-substituted 1,2,4-triazoles, the proton at the 5-position will have a different chemical shift compared to the protons in a 4-substituted triazole.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in both the pyridine and triazole rings will differ significantly between the isomers, providing a clear fingerprint for each compound.

| Isomer | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |